2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid
CAS No.: 1259975-67-1
Cat. No.: VC2648221
Molecular Formula: C10H11F2NO3
Molecular Weight: 231.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1259975-67-1 |
|---|---|
| Molecular Formula | C10H11F2NO3 |
| Molecular Weight | 231.2 g/mol |
| IUPAC Name | 2-amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H11F2NO3/c1-16-9-6(11)3-2-5(8(9)12)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15) |
| Standard InChI Key | AKDIMEMULCSCBX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1F)CC(C(=O)O)N)F |
| Canonical SMILES | COC1=C(C=CC(=C1F)CC(C(=O)O)N)F |
Introduction
Chemical Identity and Properties
Basic Identification
2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid is registered with CAS number 1259975-67-1 and has been cataloged in chemical databases since at least 2010 . In PubChem, it is identified by CID 46737479, with records indicating creation on July 26, 2010, and the most recent modification on April 5, 2025 . The compound is also known by several synonyms, including 2,4-DIFLUORO-3-METHOXY-DL-PHENYLALANINE, which indicates its relation to the amino acid phenylalanine family .
Structural Characteristics
The molecular structure of 2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid features several key components:
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An alpha-amino acid backbone with a carboxylic acid group (-COOH)
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A benzene ring substituted with two fluorine atoms at positions 2 and 4
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A methoxy group (-OCH3) at position 3 of the benzene ring
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A propanoic acid chain connecting the amino group to the substituted benzene ring
The compound's IUPAC name accurately reflects this structure, highlighting the presence of two fluorine atoms and the methoxy group on the phenyl ring . Its chemical structure can be represented by the SMILES notation: COC1=C(C=CC(=C1F)CC(C(=O)O)N)F, which encodes the spatial arrangement of atoms and functional groups .
Physical and Chemical Properties
Structural Comparison with Similar Compounds
Relationship to Phenylalanine
2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid is structurally related to the essential amino acid phenylalanine. The core difference lies in the substitution pattern on the phenyl ring, with the addition of two fluorine atoms and a methoxy group significantly altering the electronic and steric properties of the molecule . These modifications potentially enhance the compound's biological activity profiles compared to unsubstituted phenylalanine.
Synthesis Methods
Challenges in Synthesis
The synthesis of this compound presents several challenges that require careful consideration:
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Regioselective introduction of the fluorine and methoxy substituents on the aromatic ring
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Control of stereochemistry at the alpha-carbon if stereospecific synthesis is desired
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Protection and deprotection strategies to prevent side reactions involving the amino and carboxylic acid functional groups
These challenges highlight the complexity of the compound and the need for sophisticated synthetic methodologies to achieve high yield and purity.
Research Applications and Future Directions
Current Research Status
Current research on 2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid appears to be in relatively early stages, with the compound primarily designated "for research use only" rather than for human or veterinary applications. The compound's presence in chemical databases like PubChem since 2010 indicates ongoing interest in its properties and potential applications .
Analytical Methods
The compound can be characterized using standard analytical techniques applicable to amino acids and their derivatives:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Mass Spectrometry for molecular weight confirmation
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X-ray crystallography for definitive structural determination
Future Research Directions
Several promising avenues for future research on 2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid include:
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Molecular docking and binding assays to elucidate its interactions with neurotransmitter receptors more fully
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Structure-activity relationship studies to determine which structural features are most critical for biological activity
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Investigation of potential therapeutic applications in neurological and psychiatric disorders
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Development of synthetic analogues with enhanced properties for specific applications
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